N-(5H-purin-6-yl)benzamide is a chemical compound characterized by the molecular formula . It is a derivative of purine, a fundamental heterocyclic aromatic organic compound, and benzamide, which is an amide derivative of benzoic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs due to its cytotoxic properties .
N-(5H-purin-6-yl)benzamide belongs to the class of purine derivatives and is classified under heterocyclic compounds. Its structural composition allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research. The compound can be sourced through synthetic routes involving specific chemical reactions, primarily focusing on purine and benzamide derivatives .
The synthesis of N-(5H-purin-6-yl)benzamide typically involves the reaction of 6-chloropurine with benzoyl chloride in the presence of a base such as pyridine. The reaction is conducted at room temperature, and the resulting product is purified through recrystallization. This method allows for a relatively straightforward synthesis pathway that can be adapted for larger-scale production using automated reactors and continuous flow systems to enhance yield and efficiency .
While specific industrial production methods are not extensively documented, the general approach mirrors laboratory synthesis techniques. The scalability of the reaction conditions is crucial for industrial applications, ensuring that high purity and yield are maintained during production.
The molecular structure of N-(5H-purin-6-yl)benzamide features a purine ring fused with a benzamide moiety. The chemical structure can be visualized as follows:
This structure includes five nitrogen atoms located within the purine ring, contributing to its reactivity and biological activity. The presence of the benzamide group enhances its interaction potential with biological targets, particularly in enzyme inhibition processes .
N-(5H-purin-6-yl)benzamide can undergo various chemical reactions:
Common reagents for these reactions include various oxidizing agents like potassium permanganate for oxidation, while reducing agents such as lithium aluminum hydride may be employed for reduction processes. Substitution reactions typically utilize alkyl halides or other electrophiles.
The mechanism of action of N-(5H-purin-6-yl)benzamide primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound can inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. Notably, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting critical signaling pathways related to cell growth and survival .
N-(5H-purin-6-yl)benzamide exhibits several notable physical properties:
The chemical properties include:
N-(5H-purin-6-yl)benzamide has several significant applications in scientific research:
Nucleophilic substitution reactions at specific positions on the purine scaffold enable precise benzamide conjugation. The N9 nitrogen is a prime target for glycosylation in nucleoside synthesis, where halogenated purines (typically chloropurines at C6) serve as key intermediates. In one approach, 6-chloropurine undergoes reaction with protected ribofuranose derivatives under Lewis acid catalysis (e.g., trimethylsilyl triflate), yielding N9-glycosylated intermediates. Subsequent nucleophilic displacement of the C6 chlorine occurs selectively with benzamide anions generated in situ from benzoyl chloride and ammonia, producing N-(9-β-D-ribofuranosylpurin-6-yl)benzamide derivatives with >85% regioselectivity [3] [6].
Alternative pathways leverage the inherent reactivity differences between purine ring positions. The exocyclic amino group at C6 in adenine can be directly acylated without N9 protection, though competing N7/N9 reactions necessitate careful control. Recent protocols employ N,O-bis(trimethylsilyl)benzamide (BSB) as both solvent and reactant, facilitating direct N-benzoylation at 60°C within 4 hours while minimizing N-alkylation byproducts (<5%) [9]. Kinetic studies confirm this method’s superiority over classical Schotten-Baumann conditions, achieving 92% conversion versus ≤70% with aqueous alkali [10].
Table 1: Nucleophilic Substitution Conditions for Purine-Benzamide Conjugation
Purine Position | Leaving Group | Benzoylating Agent | Catalyst/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C6 (N9-protected) | Chlorine | BzCl/NH₃ | TMSOTf, MeCN, reflux | 88 | N6-exclusive |
C6 (unprotected) | Amino group | BSB | Neat, 60°C | 92 | N6-primary |
N9 | Hydrogen | - | Glycosyl donor, SnCl₄ | 78 | N9-exclusive |
C2 | Chlorine | BzCl | Pd(PPh₃)₄, K₂CO₃, DMF | 65 | C2-selective |
Regioselective N-alkylation of N-(5H-purin-6-yl)benzamide derivatives presents significant challenges due to the comparable nucleophilicity of N7 and N9 atoms. Metal-directed strategies overcome this by exploiting coordination effects. Silver(I) oxide pre-coordination at N7 facilitates exclusive N9-alkylation when treating 6-benzamidopurine with alkyl halides in DMF at 25°C, achieving >95% N9-selectivity across diverse benzyl halides (e.g., 4-bromobenzyl bromide, 3-nitrobenzyl chloride) [8]. This method’s utility is demonstrated in synthesizing N-(9-(4-methoxybenzyl)-9H-purin-6-yl)benzamide, a precursor for kinase inhibitors targeting YTHDC1 [8].
Halogenated purine-benzamide hybrids enable sequential functionalization. 2,6-Dichloropurine undergoes initial selective N1-benzoylation followed by Suzuki-Miyaura coupling at C2, enabling access to 2-aryl-6-benzamidopurines. Microwave-assisted reactions (150°C, 10 min) using Pd(dppf)Cl₂ catalyst provide 70–85% yields of sterically hindered biaryl derivatives, unattainable via classical methods [5] [8]. Solvent effects critically influence regioselectivity: polar aprotic solvents (DMSO) favor N9-alkylation, while non-polar solvents (toluene) promote N7-isomer formation—attributed to differential solvation of transition states [8].
Solid-phase synthesis enables rapid assembly of oligonucleotides incorporating N-(purin-6-yl)benzamide nucleosides. The standard approach employs 5′-O-dimethoxytrityl (DMT)-protected N⁶-benzoyl-2′-deoxyadenosine phosphoramidites, where the N-benzoyl group protects the exocyclic amine during oligonucleotide chain elongation [3] [6]. Key innovations include silicon-based tetrahydrofurano[3,2-f][1,3,5,2,4]trioxadisilocine protection of the nucleoside, enabling orthogonal deprotection for 3′-O-phosphitylation. This yields phosphoramidites like N-(9-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyldisiloxane-protected)-9H-purin-6-yl)benzamide, achieving >98% coupling efficiency per cycle in automated synthesizers [3].
For GalNAc-conjugated therapeutic oligonucleotides, N-(purin-6-yl)benzamide serves as the anchoring point for ligand conjugation. The patented route involves: (1) silylation of N⁶-benzoyladenosine, (2) methylthiomethyl ether protection, (3) glycosidic bond formation with triacetylated GalNAc, and (4) phosphoramidite installation. This generates adem-A-GalNAc phosphoramidite—critical for synthesizing hepatocyte-targeting oligonucleotides. Solid-phase loading efficiencies exceed 95% when using controlled pore glass (CPG) functionalized with hydrolytically stable succinate linkers [3].
Table 2: Solid-Phase Synthesis Parameters for Modified Nucleosides
Nucleoside Modification | Protecting Group Scheme | Coupling Agent | Loading (μmol/g) | Coupling Efficiency (%) | Application |
---|---|---|---|---|---|
N⁶-Benzoyl-dA | 5′-DMT, 3′-TBDMS | Tetrazole/CH₃CN | 40–60 | >99.5 | Standard DNA synthesis |
N⁶-Benzoyl-2′-O-methyl-A | 5′-DMT, 3′-phosphoramidite | DCI/CH₃CN | 70 | 99.7 | Stabilized antisense oligonucleotides |
Adem-A-GalNAc | Silicon-based protection, 5′-DMT | BMT/CH₂Cl₂ | 30–40 | 98.5 | GalNAc-conjugated therapeutics |
8-Oxo-N-benzoyl-dA | 5′-DMT, 3′-phosphoramidite | ETT/CH₃CN | 50 | 98.0 | Oxidative stress studies |
Transition-metal catalysis enables direct N-acylation of 6-aminopurines under mild conditions. Pd-PEPPSI complexes (e.g., Pd(IPr)(pyridine)Cl₂) catalyze benzamide conjugation using aryl chlorides via transamidation, overcoming traditional acid chloride requirements. Optimized conditions (toluene, 100°C, 18h) convert 90% of adenine and 4-chlorobenzonitrile into N-(9H-purin-6-yl)-4-cyanobenzamide without N7/N9 competition—attributed to the catalyst’s steric bulk directing reaction at the primary amine [7] [8].
Enzyme-mediated acylation offers biocompatible alternatives. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica selectively benzoylates 6-aminopurine nucleosides in anhydrous THF. Molecular dynamics simulations confirm the enzyme’s active site accommodates the purine moiety while excluding the sugar’s hydroxyl groups, achieving 80% conversion with adenosine versus <5% with 2′-deoxyadenosine. This chemoselectivity is invaluable for synthesizing base-modified RNA analogs without protecting group manipulations [9].
Unexpected cyclizations highlight reaction specificity challenges. Attempted benzoylation of ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate with hydrazine yielded 3-ethoxy-5-phenyl-1H-1,2,4-triazole (19) instead of the pyrazole target—confirmed via X-ray crystallography. This underscores the competing reactivity of α,β-unsaturated carbonyls with nucleophiles, necessitating precise electronic tuning of benzamide precursors when synthesizing fused heterocycles containing N-(purin-6-yl)benzamide moieties [2].
Table 3: Catalytic Systems for Amide Bond Formation in Purine Systems
Catalyst System | Conditions | Substrate Scope | Conversion (%) | Selectivity (N6 vs N7/N9) |
---|---|---|---|---|
Pd-PEPPSI-IPr | Toluene, 100°C, 18h | Aryl chlorides, nitriles | 90 | >99:1 |
CAL-B (immobilized) | THF, 40°C, 24h | Vinyl benzoate | 80 | 100:0 (nucleosides) |
CuI/1,10-phenanthroline | K₂CO₃, DMSO, 120°C | Iodoarenes | 75 | 85:15 |
Boric acid (borate esters) | Ethanol, reflux, 12h | Benzaldehyde (oxidative) | 65 | 90:10 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0